4-Chlorobenzylamine hydrochloride

medicinal chemistry heterocyclic synthesis SAR studies

4-Chlorobenzylamine hydrochloride (CAS 42365-43-5) is a para-chloro-substituted benzylamine derivative with the molecular formula C₇H₉Cl₂N and molecular weight 178.06 g/mol. This hydrochloride salt form of 4-chlorobenzylamine provides enhanced aqueous solubility and handling stability compared to its free base counterpart (CAS 104-86-9), making it a preferred reagent for aqueous-phase reactions, biological assays, and coordination chemistry applications.

Molecular Formula C7H9Cl2N
Molecular Weight 178.06 g/mol
CAS No. 42365-43-5
Cat. No. B1593705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzylamine hydrochloride
CAS42365-43-5
Molecular FormulaC7H9Cl2N
Molecular Weight178.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)Cl.Cl
InChIInChI=1S/C7H8ClN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H
InChIKeyKZNAUVKZACBZPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzylamine Hydrochloride (CAS 42365-43-5): Product-Specific Evidence for Scientific Procurement


4-Chlorobenzylamine hydrochloride (CAS 42365-43-5) is a para-chloro-substituted benzylamine derivative with the molecular formula C₇H₉Cl₂N and molecular weight 178.06 g/mol . This hydrochloride salt form of 4-chlorobenzylamine provides enhanced aqueous solubility and handling stability compared to its free base counterpart (CAS 104-86-9), making it a preferred reagent for aqueous-phase reactions, biological assays, and coordination chemistry applications . The compound serves as a versatile primary amine building block in medicinal chemistry, coordination polymer synthesis, and palladium-catalyzed cross-coupling reactions .

4-Chlorobenzylamine Hydrochloride (42365-43-5): Critical Evidence Why Generic Benzylamine Substitution Fails in Research Applications


Substituting 4-chlorobenzylamine hydrochloride with unsubstituted benzylamine or other positional isomers introduces quantifiable differences in reaction outcomes, biological selectivity, and structural parameters that directly impact experimental reproducibility. The para-chloro substituent exerts a -I (inductive) electron-withdrawing effect while contributing +M (mesomeric) electron donation via resonance, resulting in a Hammett σₚ value of +0.23 [1]. This electronic profile alters nucleophilicity, modulates catalyst-substrate interactions in cross-coupling reactions, and confers enzyme selectivity profiles distinct from both unsubstituted benzylamine and ortho- or meta-chloro isomers [2]. In tetrahydroisoquinoline synthesis, the para-chloro derivative yields the previously unreported 6-chloro-substituted product, whereas benzylamine produces unsubstituted tetrahydroisoquinoline — a critical difference for SAR studies [3]. Generic substitution therefore introduces uncontrolled variables in reaction optimization, biological activity profiling, and coordination geometry.

4-Chlorobenzylamine Hydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Tetrahydroisoquinoline Synthesis: 4-Chlorobenzylamine Enables 6-Chloro-Derivative Not Accessible via Unsubstituted Benzylamine

In a direct head-to-head comparison under identical ring-closure conditions with N-(2-bromoethyl) intermediates, 4-chlorobenzylamine yielded the previously unreported 6-chloro-1,2,3,4-tetrahydroisoquinoline derivative, whereas unsubstituted benzylamine produced the parent tetrahydroisoquinoline scaffold [1]. This differential outcome establishes the para-chloro substituent as essential for introducing halogen functionality into the 6-position of the tetrahydroisoquinoline core — a structural feature critical for downstream structure-activity relationship (SAR) exploration and lead optimization campaigns.

medicinal chemistry heterocyclic synthesis SAR studies

Palladium-Catalyzed Suzuki Coupling: pH-Dependent Yield Optimization with cataCXium®PtB Ligand

In palladium-catalyzed Suzuki coupling reactions of aryl chlorides containing basic nitrogen centers, 4-chlorobenzylamine produced high product yields at buffered pH 6.0 when using the bulky cataCXium®PtB ligand; however, yields dropped off precipitously at buffered pH 5.0 and lower [1]. This pH-dependent yield profile is attributed to decomposition of the Pd-ligand complex due to ligand protonation in more acidic media [1]. In contrast, substrates such as 4-amino-2-chloropyridine produced quantitative yields across a broader pH range (3.5 to 4.5) without requiring added ligand, demonstrating that 4-chlorobenzylamine exhibits a narrower operational pH window and distinct ligand dependency [1].

cross-coupling palladium catalysis aqueous-phase synthesis

Enzyme Inhibition Selectivity: Strong Thrombin Inhibition with Low Trypsin/Plasmin Activity Relative to Benzamidine-Class Inhibitors

In comparative enzyme inhibition studies across trypsin, plasmin, and thrombin, 4-chlorobenzylamine was characterized as a strong thrombin inhibitor while exhibiting only low effectiveness against trypsin and plasmin [1]. Derivatives of benzamidine were found to be stronger inhibitors overall than derivatives of benzylamine, establishing a class-level differentiation between benzylamine-based and benzamidine-based inhibitor scaffolds [1]. The selectivity profile of 4-chlorobenzylamine contrasts with 2-chlorobenzylamine, which reportedly demonstrates plasmin inhibitory activity in addition to bovine thrombin inhibition, indicating positional isomer-dependent selectivity differences . Binding affinity data for human thrombin show Ki = 47 nM at pH 7.4, 2°C [2].

enzyme inhibition thrombin anticoagulant research

One-Dimensional Coordination Polymer Formation: Selective Cadmium-Cyclohexaphosphate Complexation with 4-Chlorobenzylammonium Cation

Reaction of cyclohexaphosphoric acid (P₆O₁₈H₆) with cadmium carbonate and 4-chlorobenzylamine yields the mononuclear one-dimensional coordination polymer poly[tetrakis[(4-chlorophenyl)methanaminium][cadmate-μ-cyclohexaphosphorato]], (C₇H₉ClN)₄[Cd(P₆O₁₈)]ₙ [1]. In this structure, the Cd(II) atom, lying on an inversion center, adopts octahedral coordination through six O atoms of two centrosymmetric P₆O₁₈ rings [1]. The 4-chlorobenzylammonium cation serves as both charge-balancing counterion and structure-directing template. This demonstrates the compound's utility as a templating agent for assembling specific coordination polymer architectures, distinct from simpler alkylammonium or unsubstituted benzylammonium cations.

coordination chemistry polymer synthesis cadmium complexes

4-Chlorobenzylamine Hydrochloride (42365-43-5): Evidence-Backed Research Application Scenarios


Synthesis of Halogenated Tetrahydroisoquinolines for CNS-Targeted Lead Optimization

Based on evidence that 4-chlorobenzylamine yields the 6-chloro-1,2,3,4-tetrahydroisoquinoline derivative inaccessible via unsubstituted benzylamine [1], this compound is suited for medicinal chemistry programs requiring halogenated tetrahydroisoquinoline cores. The 6-chloro substitution pattern serves as a handle for further functionalization or as a metabolically stable halogen substituent in CNS-active candidates.

Aqueous-Phase Palladium-Catalyzed Cross-Coupling Under Precisely Controlled pH 6.0 Conditions

Based on quantitative evidence showing high Suzuki coupling yields specifically at buffered pH 6.0 with cataCXium®PtB ligand [1], this compound is applicable in green chemistry protocols where aqueous-phase coupling with basic nitrogen-containing aryl chlorides is required. The defined pH 6.0 operational window informs robust, reproducible reaction development.

Thrombin-Selective Probe Development and Anticoagulant SAR Studies

Based on enzyme inhibition data showing strong thrombin inhibition (Ki = 47 nM) with low trypsin/plasmin cross-reactivity [1][2], this compound serves as a thrombin-selective scaffold for anticoagulant drug discovery programs. The selectivity profile differentiates it from 2-chlorobenzylamine and benzamidine-class inhibitors, enabling target-focused SAR exploration.

Coordination Polymer Templating for Cadmium-Cyclohexaphosphate Hybrid Materials

Based on crystallographic evidence that 4-chlorobenzylammonium templates one-dimensional coordination polymers with octahedral Cd(II) centers and cyclohexaphosphate bridges [1], this compound is relevant for materials chemistry research involving metal-organic hybrid architectures, anion-exchange materials, and supramolecular templating studies.

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